4-benzoylbenzyl diphenylacetate
Overview
Description
4-benzoylbenzyl diphenylacetate is a chemical compound that belongs to the family of diphenylacetates. It has been widely used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 4-benzoylbenzyl diphenylacetate is based on its ability to bind to the hydrophobic pockets of proteins. It has been shown to interact with several proteins, including serum albumin, cytochrome c, and myoglobin. The binding of 4-benzoylbenzyl diphenylacetate to these proteins induces a conformational change, leading to a change in the fluorescence intensity of the compound.
Biochemical and Physiological Effects:
4-benzoylbenzyl diphenylacetate has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with normal cellular functions. However, it should be noted that the compound has not been extensively studied in vivo, and its long-term effects are unknown.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-benzoylbenzyl diphenylacetate in lab experiments is its high sensitivity and selectivity for hydrophobic pockets of proteins. It can be used to monitor conformational changes in proteins in real-time, making it a valuable tool for studying protein-ligand interactions. However, the compound is relatively expensive and requires specialized equipment for detection, which can limit its use in some labs.
Future Directions
There are several future directions for the use of 4-benzoylbenzyl diphenylacetate in scientific research. One potential application is in the development of new drugs that target specific proteins. The compound can be used to screen for potential drug candidates and to investigate the mechanism of action of existing drugs. Additionally, 4-benzoylbenzyl diphenylacetate can be used in the development of biosensors for detecting specific proteins in biological samples. Overall, the potential applications of 4-benzoylbenzyl diphenylacetate in scientific research are vast and varied, and further studies are needed to fully explore its potential.
Scientific Research Applications
4-benzoylbenzyl diphenylacetate has been extensively used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been shown to bind specifically to the hydrophobic pockets of proteins and can be used to monitor conformational changes in proteins. Additionally, it has been used to study the binding of small molecules to proteins and to investigate the mechanism of action of drugs.
properties
IUPAC Name |
(4-benzoylphenyl)methyl 2,2-diphenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3/c29-27(24-14-8-3-9-15-24)25-18-16-21(17-19-25)20-31-28(30)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,26H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSMFCCJJUFAJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylbenzyl 2,2-diphenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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